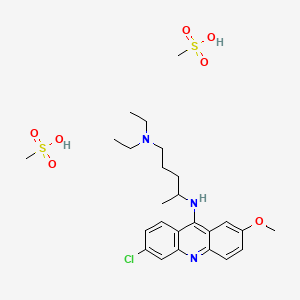

![molecular formula C20H17NO2 B1678703 1-(3,4-dihydro-2H-pyrano[2,3-b]quinolin-7-yl)-2-phényléthanone CAS No. 409345-76-2](/img/structure/B1678703.png)

1-(3,4-dihydro-2H-pyrano[2,3-b]quinolin-7-yl)-2-phényléthanone

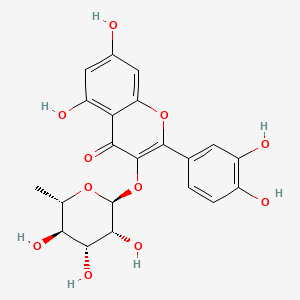

Vue d'ensemble

Description

R214127 est un antagoniste non compétitif puissant et sélectif du récepteur métabotropique du glutamate 1 (mGluR1). Il est connu pour sa forte affinité et sa spécificité envers le mGluR1, ce qui en fait un outil précieux dans la recherche en neurosciences .

Applications De Recherche Scientifique

R214127 has several scientific research applications, particularly in the field of neuroscience. It is used to study the role of mGluR1 in various neurological processes and disorders. The compound is also employed in the development of new therapeutic agents targeting mGluR1. Additionally, R214127 is used in radioligand binding studies to investigate the distribution and density of mGluR1 in different brain regions .

Mécanisme D'action

Mode of Action

It’s known that the compound is synthesized via a one-pot three-component reaction of 2-chloroquinoline-3-carbaldehyde, 2-chlorobenzo[h]quinoline-3-carbaldehyde, and 1-phenyl-2-(1,1,1-triphenyl-λ5-phosphanylidene)ethan-1-one . This process involves C–C bond formation (Michael addition) and intramolecular cyclization .

Biochemical Pathways

Compounds with similar structures have been reported to be involved in various biological activities . More research is needed to elucidate the specific biochemical pathways influenced by R214127.

Result of Action

Some compounds with similar structures have shown potential in the treatment of fibrotic diseases, particularly renal fibrosis, and similar diseases associated with the dysregulation of the hipk2/smad3 signaling pathway .

Analyse Biochimique

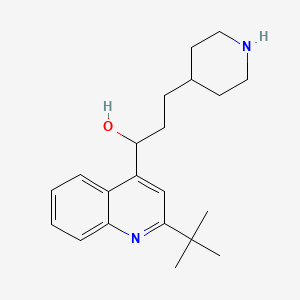

Biochemical Properties

1-(3,4-dihydro-2H-pyrano[2,3-b]quinolin-7-yl)-2-phenylethanone plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are crucial for drug metabolism. The compound’s interaction with these enzymes can lead to either inhibition or activation, affecting the metabolic pathways of other substances . Additionally, it has been observed to bind with certain proteins, altering their conformation and function .

Cellular Effects

The effects of 1-(3,4-dihydro-2H-pyrano[2,3-b]quinolin-7-yl)-2-phenylethanone on cellular processes are profound. It influences cell signaling pathways, particularly those involved in apoptosis and cell proliferation . The compound has been shown to modulate gene expression, leading to changes in cellular metabolism and function. For instance, it can upregulate or downregulate specific genes involved in the cell cycle, thereby affecting cell growth and division .

Molecular Mechanism

At the molecular level, 1-(3,4-dihydro-2H-pyrano[2,3-b]quinolin-7-yl)-2-phenylethanone exerts its effects through several mechanisms. It binds to specific biomolecules, such as DNA and RNA, influencing their stability and function . The compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Additionally, it can alter gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(3,4-dihydro-2H-pyrano[2,3-b]quinolin-7-yl)-2-phenylethanone change over time. The compound’s stability and degradation are influenced by various factors, including temperature, pH, and the presence of other chemicals . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 1-(3,4-dihydro-2H-pyrano[2,3-b]quinolin-7-yl)-2-phenylethanone vary with different dosages in animal models. At low doses, the compound may have beneficial effects, such as reducing inflammation or inhibiting tumor growth . At high doses, it can cause toxic or adverse effects, including liver damage and oxidative stress . Threshold effects have been observed, where the compound’s impact significantly changes at specific dosage levels .

Metabolic Pathways

1-(3,4-dihydro-2H-pyrano[2,3-b]quinolin-7-yl)-2-phenylethanone is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of other compounds . The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular energy production and utilization .

Méthodes De Préparation

La synthèse de R214127 implique plusieurs étapes, commençant par la préparation de la structure de base, 1-(3,4-dihydro-2H-pyrano[2,3-b]quinolin-7-yl)-2-phényl-1-éthanoneLes conditions de réaction impliquent souvent l'utilisation d'acides ou de bases forts, de températures élevées et de catalyseurs spécifiques pour garantir que le produit souhaité est obtenu avec une pureté élevée .

Analyse Des Réactions Chimiques

R214127 subit diverses réactions chimiques, notamment :

Oxydation : R214127 peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Le composé peut être réduit pour former des dérivés réduits.

Substitution : R214127 peut subir des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et d'aluminium, et divers nucléophiles pour les réactions de substitution. Les principaux produits formés dépendent des conditions de réaction et des réactifs spécifiques utilisés .

Applications de Recherche Scientifique

R214127 a plusieurs applications de recherche scientifique, en particulier dans le domaine des neurosciences. Il est utilisé pour étudier le rôle du mGluR1 dans divers processus et troubles neurologiques. Le composé est également utilisé dans le développement de nouveaux agents thérapeutiques ciblant le mGluR1. De plus, R214127 est utilisé dans des études de liaison de radioligands pour étudier la distribution et la densité du mGluR1 dans différentes régions du cerveau .

Mécanisme d'Action

R214127 exerce ses effets en se liant au récepteur mGluR1 et en inhibant son activité. Cette inhibition est non compétitive, ce qui signifie que R214127 se lie à un site du récepteur distinct du site de liaison du glutamate. Cette liaison empêche le récepteur de subir les changements conformationnels nécessaires à l'activation, bloquant ainsi les voies de signalisation en aval .

Comparaison Avec Des Composés Similaires

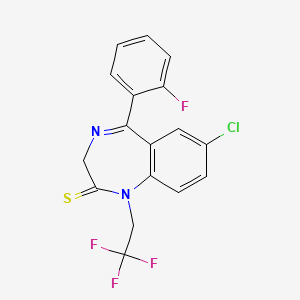

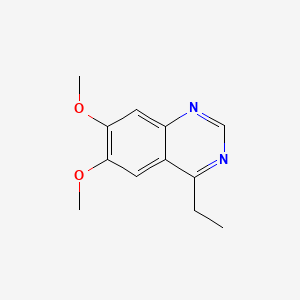

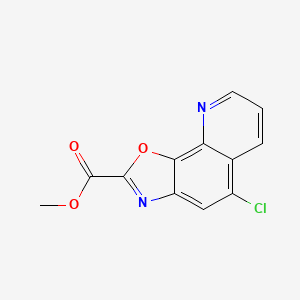

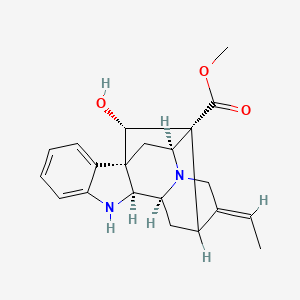

R214127 est unique en raison de sa forte affinité et de sa sélectivité pour le mGluR1. Les composés similaires comprennent :

NPS 2390 : Un autre antagoniste non compétitif du mGluR1.

BAY 36-7620 : Un antagoniste sélectif du mGluR1.

CPCCOEt : Un antagoniste compétitif du mGluR1.

Ces composés partagent des mécanismes d'action similaires, mais diffèrent par leurs affinités de liaison et leurs spécificités .

Propriétés

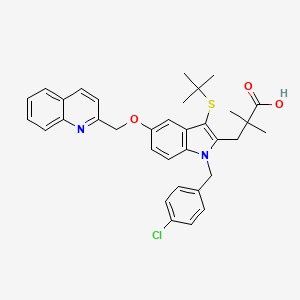

IUPAC Name |

1-(3,4-dihydro-2H-pyrano[2,3-b]quinolin-7-yl)-2-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO2/c22-19(11-14-5-2-1-3-6-14)15-8-9-18-17(12-15)13-16-7-4-10-23-20(16)21-18/h1-3,5-6,8-9,12-13H,4,7,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXUSRWUBSYSWII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(N=C3C=CC(=CC3=C2)C(=O)CC4=CC=CC=C4)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20440505 | |

| Record name | 1-(3,4-dihydro-2H-pyrano[2,3-b]quinolin-7-yl)-2-phenylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20440505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

409345-76-2 | |

| Record name | 1-(3,4-dihydro-2H-pyrano[2,3-b]quinolin-7-yl)-2-phenylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20440505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

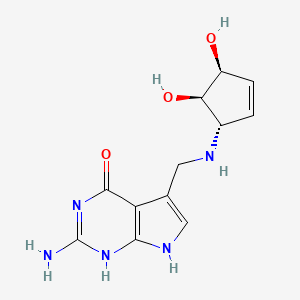

Q1: What is the primary mechanism of action of R214127?

A1: R214127 is a potent and selective allosteric antagonist of the metabotropic glutamate receptor subtype 1 (mGlu1) [1]. Unlike competitive antagonists that bind to the glutamate binding site, R214127 binds to a distinct allosteric site on the mGlu1 receptor, preventing receptor activation even in the presence of glutamate.

Q2: How does R214127 compare to other mGlu1 receptor antagonists in terms of binding affinity?

A2: [1] Research indicates that R214127 exhibits a high affinity for the mGlu1 receptor with a KD value of approximately 1 nM. This high affinity makes it a valuable tool for studying native mGlu1 receptors in the brain.

Q3: What evidence supports the claim that R214127 binds to a distinct site from competitive mGlu1 receptor ligands?

A3: Binding studies using rat mGlu1a receptors expressed in cells demonstrated that while R214127 effectively inhibited radioligand binding, competitive mGlu1 receptor ligands like glutamate and quisqualate did not displace R214127 binding [1]. This finding strongly suggests that R214127 interacts with an allosteric site distinct from the glutamate binding site.

Q4: How is the distribution of mGlu1 receptors in the rat brain studied using R214127?

A4: [1] Researchers employed radioligand autoradiography with tritiated R214127 ([3H]R214127) to visualize the distribution of mGlu1 receptors in rat brain sections. High densities of binding sites were found in the cerebellum, particularly in the molecular layer. Moderate labeling was observed in areas like the hippocampus, thalamus, and amygdala, while lower levels were seen in the cerebral cortex and certain subcortical regions.

Q5: Do all allosteric modulators of mGlu1 receptors bind to the same site as R214127?

A5: Interestingly, research suggests that positive allosteric modulators (potentiators) of mGlu1, including compounds like 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB) and its analogs, do not displace the binding of [3H]R214127 [3]. This finding indicates that positive allosteric modulators likely interact with a distinct allosteric site on the mGlu1 receptor, different from the one targeted by R214127 and other negative allosteric modulators.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3,4-Dimethyl-1,3-oxazol-3-ium-2-yl)ethenyl]aniline;iodide](/img/structure/B1678624.png)